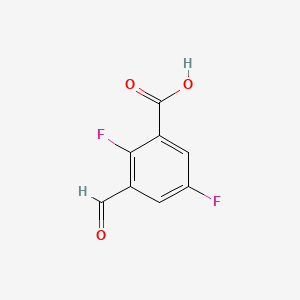

2,5-Difluoro-3-formylbenzoic acid

Description

Significance of Fluorinated Aromatic Building Blocks in Synthetic Design

The introduction of fluorine atoms into aromatic systems can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.com Fluorine, being the most electronegative element, imparts unique characteristics such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. numberanalytics.comtandfonline.comacs.org These properties are highly desirable in drug discovery and development, leading to the incorporation of fluorinated aromatic compounds in a wide range of pharmaceuticals, including antibiotics and anticancer agents. numberanalytics.comresearchgate.net The presence of fluorine can also enhance the thermal stability and chemical resistance of materials. numberanalytics.com

The strategic placement of fluorine on an aromatic ring can influence the molecule's reactivity. The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. numberanalytics.com However, it can also activate the ring towards nucleophilic aromatic substitution, providing a handle for further chemical modifications. numberanalytics.com

Overview of Formyl and Carboxylic Acid Functionalities in Aromatic Systems

The formyl group (-CHO), an aldehyde, and the carboxylic acid group (-COOH) are fundamental functional groups in organic chemistry. quora.com When attached to an aromatic ring, they serve as versatile synthetic handles for a variety of chemical transformations.

The formyl group is a key precursor for the synthesis of other functional groups. wikipedia.org It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. It also participates in various carbon-carbon bond-forming reactions, such as the Wittig and aldol (B89426) reactions. Formylation, the introduction of a formyl group, is a crucial reaction in organic synthesis, often employed in the creation of aldehydes from aromatic compounds. wikipedia.org

The carboxylic acid group is another cornerstone of organic synthesis. numberanalytics.com It can be converted into a wide array of derivatives, including esters, amides, acid halides, and anhydrides. numberanalytics.com On an aromatic ring, the carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. vedantu.com This directive effect is a powerful tool for controlling the regioselectivity of subsequent reactions.

Structural Context and Unique Features of 2,5-Difluoro-3-formylbenzoic Acid

This compound possesses a unique substitution pattern on the benzene (B151609) ring that dictates its reactivity and potential applications. The fluorine atoms at positions 2 and 5 significantly influence the electronic properties of the ring. The formyl group at position 3 and the carboxylic acid group at the adjacent position 1 create a sterically hindered and electronically distinct environment.

This specific arrangement of functional groups allows for a range of selective chemical transformations. For instance, the aldehyde can undergo reactions independently of the carboxylic acid, and vice versa. The presence of the two fluorine atoms can also influence the acidity of the carboxylic acid and the reactivity of the formyl group.

Similar to other ortho-formylbenzoic acids, this compound may exhibit ring-chain tautomerism, where the formyl and carboxylic acid groups can reversibly form a cyclic lactol, 3-hydroxy-4,7-difluorophthalide. wikipedia.org This equilibrium can be influenced by the solvent and reaction conditions, adding another layer of complexity and synthetic potential to this intriguing molecule.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1162674-68-1 biosynth.com | C8H4F2O3 | 186.11 |

| 2,4-difluoro-3-formylbenzoic acid | Not Available | C8H4F2O3 uni.lu | 186.11 uni.lu |

| 2,5-difluoro-4-formylbenzoic acid | 1890953-67-9 biosynth.com | C8H4F2O3 biosynth.com | 186.1 biosynth.com |

| 2,6-Difluoro-3-formylbenzoic acid | 1500192-09-5 bldpharm.com | C8H4F2O3 | 186.11 |

| 3,5-Difluoro-4-formylbenzoic acid | Not Available | C8H4F2O3 nih.gov | 186.11 nih.gov |

| 4-Formylbenzoic acid | 619-66-9 | C8H6O3 chemicalbook.com | 150.13 chemicalbook.com |

| 2-Formylbenzoic acid | 119-67-5 wikipedia.org | C8H6O3 wikipedia.org | 150.13 solubilityofthings.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H4F2O3 |

|---|---|

Molecular Weight |

186.11 g/mol |

IUPAC Name |

2,5-difluoro-3-formylbenzoic acid |

InChI |

InChI=1S/C8H4F2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |

InChI Key |

JBAHEOUNWABBKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Difluoro 3 Formylbenzoic Acid

Established Synthetic Routes to 2,5-Difluoro-3-formylbenzoic Acid

The construction of the this compound molecule can be approached through both linear and convergent synthetic sequences.

A plausible multi-step linear synthesis can be envisioned starting from readily available difluorinated aromatic compounds. One such conceptual pathway begins with 1,4-difluorobenzene. A sequence of reactions, including nitration, reduction, diazotization, and Sandmeyer reaction, could introduce the required substituents in a stepwise manner. However, controlling the regiochemistry at each step is a significant challenge due to the directing effects of the fluorine and subsequently introduced functional groups.

A more practical approach, suggested by patent literature, involves the functionalization of a pre-existing brominated difluorobenzene derivative. For instance, a process for making analogous 2,4-difluoro-3-substituted-benzoic acids starts with 1-bromo-2,4-difluorobenzene. google.com This substrate is first treated with a strong base and an appropriate electrophile to install a functional group at the 3-position. Subsequent halogen-metal exchange and treatment with a formylating agent, followed by oxidation if necessary, would yield the desired benzoic acid. google.com While this provides a general framework, specific yields and conditions for the synthesis of this compound via this linear sequence are not extensively detailed in publicly available literature.

For example, a boronic acid derivative of a difluorobenzene could be coupled with a suitable partner containing the other necessary groups via a Suzuki coupling reaction. Alternatively, an organotin derivative could be used in a Stille coupling. These cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds in complex aromatic systems. However, the synthesis of the required highly functionalized coupling partners can be complex in itself.

Regioselective Functionalization Approaches to this compound

Achieving the desired 2,5-difluoro-3-formyl substitution pattern necessitates a high degree of regiocontrol. Several modern synthetic techniques are particularly well-suited for this purpose.

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

In the context of synthesizing this compound, the carboxylic acid group of 2,5-difluorobenzoic acid can act as a directing group. The fluorine atom at the 2-position is known to direct lithiation to the 3-position. Treatment of 2,5-difluorobenzoic acid with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) would be expected to generate the dianion, with lithiation occurring specifically at the C-3 position. Subsequent quenching of this lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), would introduce the formyl group at the desired position.

Table 1: Key Reagents in a Potential DoM Synthesis

| Reagent | Role |

| 2,5-Difluorobenzoic acid | Starting Material |

| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for directed ortho-metalation |

| N,N-Dimethylformamide (DMF) | Electrophile (formylating agent) |

This DoM approach offers a highly regioselective and potentially efficient route to this compound.

Another viable strategy involves the regioselective halogenation of a difluorobenzoic acid derivative, followed by transformation of the halogen into a formyl group. For instance, if 2,5-difluorobenzoic acid could be selectively brominated or iodinated at the 3-position, the resulting 3-halo-2,5-difluorobenzoic acid would be a key intermediate.

The directing effects of the existing substituents would play a crucial role in this step. The carboxylic acid is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these directing effects would need to be carefully considered to achieve the desired regioselectivity.

Once the 3-halo derivative is obtained, the halogen can be converted to a formyl group through various methods. One common approach is a halogen-metal exchange followed by quenching with a formylating agent like DMF. Another possibility is a palladium-catalyzed formylation reaction.

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is governed by the electronic nature of the substituents already present. In 2,5-difluorobenzoic acid, we have three substituents to consider: the carboxylic acid group (-COOH) and two fluorine atoms (-F).

Carboxylic Acid Group: The -COOH group is an electron-withdrawing group and acts as a meta-director.

When considering the formylation of 2,5-difluorobenzoic acid, the directing effects of these groups will be in competition. The position ortho to the fluorine at C-2 (i.e., the C-3 position) is activated by the fluorine. The carboxylic acid group directs incoming electrophiles to the C-5 position, which is already substituted with a fluorine atom. Therefore, the directing effect of the C-2 fluorine atom is likely to be dominant in guiding an incoming electrophile to the C-3 position, especially in reactions that are sensitive to steric hindrance. This inherent electronic preference can be exploited in reactions like Friedel-Crafts formylation, although these reactions are often not suitable for highly deactivated rings. More powerful methods like Directed Ortho-Metalation are generally more reliable for such transformations.

Novel and Green Chemistry Approaches in this compound Synthesis

The development of novel synthetic routes for this compound that align with the principles of green chemistry is a significant area of research. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.

One-Pot Reaction Sequences

While specific one-pot syntheses for this compound are not extensively detailed in publicly available literature, the general principles of one-pot reactions are highly relevant. This methodology involves the sequential addition of reagents to a single reactor, thereby avoiding the isolation and purification of intermediates. This approach offers considerable advantages by reducing solvent usage, minimizing waste generation, and saving time and resources. For a molecule like this compound, a hypothetical one-pot synthesis could involve the formylation of a difluorobenzoic acid derivative followed by in-situ oxidation, though specific reagents and conditions would require dedicated research and development.

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and lower energy requirements. While specific catalytic methods for the direct synthesis of this compound are not widely reported, related research on similar molecules provides insights. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the formation of C-C bonds in the synthesis of complex aromatic compounds. The application of such catalysts could potentially streamline the synthesis of this compound from readily available precursors.

Research into the synthesis of other fluorinated aromatic acids has demonstrated the use of various catalytic systems. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involved a multi-step process where a palladium on carbon (Pd/C) catalyst was used for the hydrogenation of a nitro group to an amine with an excellent yield of 97.0%. semanticscholar.org Such catalytic reduction steps are crucial for introducing functional groups necessary for further transformations.

Sustainable Reagents and Solvent Systems

The move towards more sustainable chemical manufacturing necessitates the replacement of hazardous reagents and conventional volatile organic solvents with greener alternatives. Research in related fields highlights the potential for such substitutions. For example, in the synthesis of other compounds, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, have been successfully employed as a more environmentally friendly alternative to traditional solvents like toluene. nih.gov

Furthermore, the use of microwave-assisted organic synthesis (MAOS) represents a significant green chemistry approach. nih.gov Microwave heating can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity, all while consuming less energy compared to conventional heating methods. The application of microwave technology to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

The principles of green chemistry also extend to the use of safer reagents. While not directly applied to the target molecule in the available literature, the broader trend is to avoid toxic substances. For instance, moving away from the use of hazardous reagents like n-butyllithium, which requires cryogenic temperatures and careful handling, is a key objective in modern synthetic chemistry. semanticscholar.org

Chemical Reactivity and Advanced Functionalization of 2,5 Difluoro 3 Formylbenzoic Acid

Reactivity of the Formyl Group

The formyl group, an aldehyde attached to the benzene (B151609) ring, is a primary site for nucleophilic attack and various condensation reactions. libretexts.orgmasterorganicchemistry.com Its electrophilicity is significantly influenced by the adjacent fluorine atom and the carboxylic acid group.

Carbonyl Additions and Condensations

The aldehyde function of 2,5-difluoro-3-formylbenzoic acid is susceptible to addition by a wide range of nucleophiles. masterorganicchemistry.com These reactions typically proceed via a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Analogous to its non-fluorinated counterpart, 2-formylbenzoic acid, this compound can participate in multi-component reactions. For instance, a three-component condensation reaction involving 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite (B83602) yields isoindolin-1-one-3-phosphonates. researchgate.net This suggests that this compound could undergo similar transformations to produce highly functionalized heterocyclic systems. The reaction likely proceeds through the initial formation of an imine with the primary amine, followed by nucleophilic attack of the phosphite and subsequent intramolecular cyclization, driven by the proximal carboxylic acid group.

Furthermore, condensation reactions such as the Knoevenagel condensation with active methylene (B1212753) compounds are anticipated. These reactions would lead to the formation of a new carbon-carbon double bond at the formyl position, providing a route to various substituted cinnamic acid derivatives.

| Reaction Type | Reagent(s) | Expected Product |

| Grignard Reaction | R-MgX | Secondary alcohol |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine | α-cyano-cinnamic acid derivative |

| Three-Component Reaction | R-NH₂, (RO)₂P(O)H | N-substituted isoindolin-1-one-3-phosphonate |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, offering pathways to different functionalized derivatives.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would be expected to convert the formyl group into a second carboxylic acid group. This transformation would yield 2,5-difluorobenzene-1,3-dicarboxylic acid, a potentially useful monomer for polymer synthesis or a ligand for coordination chemistry.

Reduction: Selective reduction of the aldehyde in the presence of the carboxylic acid can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction would furnish 2,5-difluoro-3-(hydroxymethyl)benzoic acid. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carboxylic acid to yield 2,5-difluoro-1,3-benzenedimethanol.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, NaOH, H₂O | 2,5-Difluorobenzene-1,3-dicarboxylic acid |

| Selective Reduction | NaBH₄, Ethanol | 2,5-Difluoro-3-(hydroxymethyl)benzoic acid |

| Full Reduction | LiAlH₄, THF | 2,5-Difluoro-1,3-benzenedimethanol |

Olefination Reactions

The conversion of the formyl group into an alkene is a key transformation achievable through various olefination reactions.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide (a Wittig reagent), can convert the aldehyde into a diverse range of alkenes. wikipedia.orgmnstate.edu The stereochemical outcome—whether the (E)- or (Z)-alkene is favored—depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org Non-stabilized ylides typically afford (Z)-alkenes, whereas stabilized ylides yield (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This reaction is known for its high reliability and generally provides excellent selectivity for the (E)-alkene. wikipedia.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com Given its efficiency, the HWE reaction would be a preferred method for creating derivatives of this compound containing an α,β-unsaturated ester or other electron-withdrawing groups.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is generally less reactive towards nucleophiles than the aldehyde. Its functionalization typically requires activation.

Esterification and Amidation Reactions

Esterification: Direct esterification with an alcohol under acidic catalysis (Fischer esterification) is possible, but can be slow. More efficient methods involve the initial conversion of the carboxylic acid into a more reactive intermediate. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This highly electrophilic species would then readily react with an alcohol to form an ester. However, for a molecule like 2-formylbenzoic acid, the use of harsh reagents like thionyl chloride can be problematic and may not lead to the desired product. researchgate.net Milder methods, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), are often preferred to facilitate ester formation under gentle conditions. researchgate.net

Amidation: The synthesis of amides from the carboxylic acid group follows similar principles. The most common and effective method involves the use of peptide coupling reagents. researchgate.net Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, which then smoothly reacts with a primary or secondary amine to form a stable amide bond. biosynth.com This method is widely used due to its high yields and tolerance for a broad range of functional groups. rsc.orgresearchgate.net

Activation for Coupling Reactions

The transformation of the carboxylic acid group in this compound into amides, esters, or other derivatives is a cornerstone of its use in advanced synthesis. This conversion requires the activation of the carboxyl group, which is inherently unreactive toward direct attack by most nucleophiles. The direct reaction between a carboxylic acid and an amine, for instance, typically results in a non-productive acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling reagents are employed to convert the hydroxyl moiety of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic for nucleophilic attack. chemistrysteps.comhepatochem.com

A variety of modern coupling reagents are suitable for this purpose. These reagents can be broadly categorized into carbodiimides and phosphonium or aminium (uronium) salts. hepatochem.commerckmillipore.com

Carbodiimide-Based Activation: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used activating agents. chemistrysteps.commerckmillipore.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. chemistrysteps.comwikipedia.org This intermediate is then susceptible to attack by a nucleophile, like an amine, to form the desired amide bond, releasing a urea (B33335) byproduct. wikipedia.org

However, the O-acylisourea can rearrange into a stable N-acylurea, an undesired side reaction that halts the coupling process. wikipedia.orgnih.gov To mitigate this and also to reduce the risk of racemization in chiral substrates, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide are often included. merckmillipore.comcreative-peptides.com These additives react with the O-acylisourea to form an active ester, which is more stable against rearrangement but still highly reactive toward the amine nucleophile. creative-peptides.comnih.gov

Onium Salt-Based Activation: Phosphonium and aminium salts, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), represent another major class of coupling reagents. merckmillipore.combachem.comsigmaaldrich.com These reagents react with the carboxylate anion to form active esters, primarily OBt esters in the case of HBTU and TBTU, which then readily react with amines to form the amide bond. sigmaaldrich.compeptide.com Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are even more efficient, as they form more reactive OAt esters and benefit from the anchimeric assistance of the pyridine (B92270) nitrogen, leading to faster reactions and less racemization. bachem.comsigmaaldrich.compeptide.com

The selection of a specific coupling agent and reaction conditions depends on the substrate's complexity, solubility, and the need to preserve stereochemical integrity.

Interactive Table: Common Coupling Reagents

Synergistic Reactivity and Ortho-Effects of Fluorine Substituents

The presence of two fluorine atoms on the benzene ring, particularly the one at the C2 position (ortho to the carboxylic acid), dramatically influences the chemical properties and reactivity of this compound. This is primarily due to a combination of steric and electronic phenomena collectively known as the "ortho effect."

The ortho effect describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. wikipedia.orgcgchemistrysolutions.co.inlibretexts.org The primary cause is steric hindrance between the ortho substituent and the carboxylic acid group. wikipedia.orgcgchemistrysolutions.co.in This steric clash forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgstackexchange.com This rotation inhibits the resonance interaction (cross-conjugation) between the carboxyl group and the aromatic π-system. cgchemistrysolutions.co.inyoutube.com As a result, the carboxylate anion formed upon deprotonation is more effectively stabilized by resonance between its two oxygen atoms, leading to increased acidity. cgchemistrysolutions.co.inyoutube.com

In the case of this compound, the fluorine atom at the C2 position exerts this steric effect. While fluorine is a relatively small atom, its presence is significant enough to induce this out-of-plane rotation of the carboxyl group, enhancing the molecule's acidity.

Influence of Fluorine on Aromatic Electrophilic/Nucleophilic Substitution

The fluorine substituents have a dual electronic influence on the aromatic ring, which affects its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Fluorine exerts two competing electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond. csbsju.edu This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. csbsju.edu This resonance effect increases electron density at the ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to SEAr, the strong electron-withdrawing nature of fluorine significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com SNAr reactions are favored on electron-poor aromatic rings, particularly when strong electron-withdrawing groups are present ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.com

The mechanism involves a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comyoutube.comnih.gov Fluorine's high electronegativity is exceptionally effective at stabilizing this anionic intermediate through its inductive effect, thereby lowering the activation energy for its formation. stackexchange.combeilstein-journals.org This stabilizing effect is so pronounced that fluoride, typically a poor leaving group in SN2 reactions, becomes an excellent leaving group in SNAr contexts, often leading to faster reactions than with other halogens. stackexchange.comwyzant.comyoutube.com In this compound, the two fluorine atoms, along with the other electron-withdrawing groups, make the aromatic ring highly susceptible to nucleophilic attack, allowing for the displacement of one of the fluorine atoms by a suitable nucleophile. This provides a powerful pathway for advanced functionalization.

Interactive Table: Influence of Fluorine on Aromatic Substitution

Chelation-Assisted Reactivity with Adjacent Functional Groups

The specific arrangement of the ortho-fluorine, the formyl group (aldehyde), and the carboxylic acid group creates a unique environment for intramolecular interactions and chelation. These interactions can influence the molecule's conformation and reactivity, particularly in reactions involving metal catalysts.

Computational studies on simpler molecules like 2-fluorobenzoic acid reveal the presence of multiple conformers determined by intramolecular interactions, including the potential for a weak O-H···F hydrogen bond. nih.gov In this compound, the ortho-fluorine, the carbonyl oxygen of the formyl group, and the oxygen of the carboxylic acid are positioned in close proximity. This arrangement can facilitate the formation of a chelate ring with a metal center.

Chelation-assisted C-H activation is a powerful strategy in modern organic synthesis. Directing groups, such as carboxylic acids, can coordinate to a transition metal catalyst (e.g., Palladium, Ruthenium, Iridium), positioning it to selectively activate a nearby C-H bond. researchgate.netnih.govnih.govresearchgate.net In this molecule, the carboxylic acid can act as a directing group, and the adjacent formyl and fluoro groups can provide secondary coordination or electronic influence, potentially enhancing the stability of the cyclometalated intermediate and controlling the regioselectivity of reactions like ortho-arylation or amination. researchgate.netnih.gov The electronic properties of the ortho-fluorine can fine-tune the reactivity of the catalytic system. For example, studies on ortho-substituted arylamides have shown that an ortho-fluoro substituent can participate in intramolecular hydrogen bonding, affecting the conformational rigidity of the molecule. nih.gov Such noncovalent interactions can play a crucial role in pre-organizing the substrate for a catalytic reaction, leading to enhanced efficiency and selectivity.

Based on a comprehensive review of the available scientific literature, there is limited specific information detailing the direct application of This compound in the precise synthetic contexts outlined in the query.

The provided chemical structure, featuring a carboxylic acid, an aldehyde, and fluorine substituents on a benzene ring, suggests its potential as a versatile precursor in various organic syntheses. Methodologies such as multicomponent reactions and the construction of heterocyclic systems are commonly employed for analogous compounds like 2-formylbenzoic acid.

However, specific, documented research findings on the use of This compound for the synthesis of quinolone and quinazolinone derivatives, the formation of γ-lactam and isoindolinone systems, access to spirocyclic and fused-ring compounds, or its application in Povarov reactions and aza-Diels-Alder cycloadditions could not be retrieved from the search results.

Therefore, it is not possible to generate a thorough and scientifically accurate article for each specified section and subsection based on the currently available information. While the synthetic utility for such transformations is theoretically plausible, it is not substantiated by specific examples in the reviewed literature for this particular compound.

Utility As a Versatile Building Block in Complex Organic Synthesis

Development of Functionalized Materials Precursors

The unique combination of functional groups in 2,5-Difluoro-3-formylbenzoic acid makes it an attractive precursor for the synthesis of functionalized materials. The carboxylic acid can be used for esterification or amidation reactions to append the molecule to polymer backbones or surfaces, while the aldehyde group can undergo various reactions to introduce further functionality. The presence of fluorine atoms is known to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials. nbinno.comnbinno.com

Aromatic dicarboxylic acids are fundamental monomers in the synthesis of various high-performance polymers, including polyesters and polyamides. While this compound is a mono-carboxylic acid, it can be chemically modified to a dicarboxylic acid derivative, which could then act as a monomer. The presence of the aldehyde group offers a site for post-polymerization modification, allowing for the introduction of a wide range of functionalities onto the polymer chain. acs.orgresearchgate.net

Furthermore, the rigid aromatic core and the presence of fluorine atoms could contribute to enhanced thermal stability and specific mechanical properties of the resulting polymers. The synthesis of aromatic polyketones, for example, often utilizes dicarboxylic acid chlorides in Friedel–Crafts polycondensation reactions. rsc.org Derivatives of this compound could potentially be employed in similar polymerization processes to create novel fluorinated polymers with tailored properties.

Substituted benzoic acids are well-known building blocks for the construction of supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding of the carboxylic acid groups. acs.orgacs.orgnih.gov The carboxylic acid moiety of this compound can form robust hydrogen-bonded dimers or more complex hydrogen-bonded networks.

The aldehyde and fluorine substituents can participate in other non-covalent interactions, such as dipole-dipole interactions and halogen bonding, which can further direct the self-assembly process and lead to the formation of well-defined supramolecular architectures. The ability to form ordered structures makes this compound a potential candidate for the development of crystalline materials, liquid crystals, and gels. nih.gov The specific substitution pattern can influence the packing of the molecules in the solid state, leading to unique crystal structures and material properties.

Advanced Spectroscopic and Structural Elucidation of 2,5 Difluoro 3 Formylbenzoic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2,5-Difluoro-3-formylbenzoic acid derivatives. A combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of proton, carbon, and fluorine signals, providing a complete picture of the molecular structure in solution.

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. scribd.comcas.cn The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for the substitution pattern on the aromatic ring. cas.cn

In a derivative of this compound, the two fluorine atoms are in distinct chemical environments and are expected to show separate resonances. The fluorine at position 2 (F-2) is ortho to both the carboxylic acid and the formyl group, while the fluorine at position 5 (F-5) is meta to the formyl group and para to the carboxylic acid. The electron-withdrawing nature of the formyl and carboxyl groups will deshield the fluorine nuclei, causing their resonances to appear at a lower field (more negative ppm values relative to a standard like CFCl₃).

The ¹⁹F NMR spectrum would be expected to show two distinct signals, likely as doublet of doublets, due to coupling to each other (³JFF) and to the aromatic protons (³JHF and ⁴JHF). For analogous fluorobenzoic acids, typical ³JHF coupling constants are in the range of 5-10 Hz, while ⁴JHF couplings are smaller, around 2-4 Hz. The through-space coupling between the fluorine at C2 and the proton of the formyl group might also be observable.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -110 to -130 | dd | ³J(F2-F5), ³J(F2-H4), ⁴J(F2-H6) |

| F-5 | -120 to -140 | dd | ³J(F5-F2), ³J(F5-H6), ⁴J(F5-H4) |

Note: Predicted values are based on typical ranges for fluorinated aromatic compounds.

2D NMR Techniques for Structural Confirmation (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the complex structure of this compound derivatives by establishing connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the two aromatic protons (H-4 and H-6). A cross-peak would confirm their spatial proximity (three bonds apart). A weaker, long-range correlation might also be observed between the formyl proton and the aromatic proton at C-4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govemerypharma.com It is invaluable for assigning the protonated carbons in the molecule. For instance, the signal for the H-4 proton would show a correlation to the C-4 carbon signal, and similarly for H-6 and C-6, as well as the formyl proton and the formyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-4 bonds) ¹H-¹³C correlations. youtube.comemerypharma.com This is particularly useful for identifying quaternary (non-protonated) carbons and for assembling the molecular fragments. Key expected HMBC correlations would include:

The formyl proton to C-2, C-3, and C-4.

The aromatic proton H-4 to C-2, C-3, C-5, and C-6.

The aromatic proton H-6 to C-2, C-4, C-5, and the carboxylic carbon.

The carboxylic acid proton to C-1, C-2, and C-6.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations |

| COSY | ¹H-¹H | H-4 ↔ H-6 |

| HSQC | ¹H-¹³C (1-bond) | H-4 ↔ C-4; H-6 ↔ C-6; CHO ↔ C HO |

| HMBC | ¹H-¹³C (2-4 bonds) | CHO ↔ C-2, C-3, C-4H-4 ↔ C-2, C-3, C-5, C-6H-6 ↔ C-4, C-5, COOHCOOH ↔ C-1, C-2, C-6 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the molecular formula (C₈H₄F₂O₃).

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides valuable structural information. For benzoic acid and its derivatives, common fragmentation pathways include the loss of small, stable molecules or radicals. libretexts.orgdocbrown.info

For this compound (MW = 186.11), the following fragment ions would be anticipated:

[M-OH]⁺ (m/z 169): Loss of a hydroxyl radical from the carboxylic acid group.

[M-CHO]⁺ (m/z 157): Loss of the formyl group.

[M-COOH]⁺ (m/z 141): Loss of the carboxyl group, a common fragmentation for benzoic acids. docbrown.info

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions containing the formyl or acylium group. For example, the [M-OH]⁺ ion could lose CO to give an ion at m/z 141.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 186 | [C₈H₄F₂O₃]⁺˙ (Molecular Ion) | - |

| 169 | [C₈H₃F₂O₂]⁺ | •OH |

| 157 | [C₇H₃F₂O₂]⁺ | •CHO |

| 141 | [C₇H₃F₂O]⁺ | •COOH |

| 113 | [C₆H₃F₂]⁺ | •COOH, CO |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ebi.ac.uk

For this compound, the spectra would be dominated by absorptions from the carboxylic acid, aldehyde, and fluorinated aromatic ring.

Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹.

Aldehyde Group: The C-H stretch of the aldehyde proton usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. The aldehyde C=O stretch is expected to be a strong band around 1680-1700 cm⁻¹, likely overlapping with the carboxylic acid C=O stretch.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring will produce bands in the 1450-1600 cm⁻¹ region.

C-F Bonds: The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1100-1300 cm⁻¹ region.

Table 4: Predicted IR and Raman Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Medium |

| Aldehyde | C-H stretch | 2720, 2820 | Medium |

| Aldehyde | C=O stretch | 1680-1700 | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Aryl-F | C-F stretch | 1100-1300 | Weak |

X-ray Crystallography for Solid-State Structural Analysis and Conformation

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the structures of analogous compounds like benzoic acid and its derivatives suggest likely packing arrangements. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are formed)

Chiroptical spectroscopy, primarily Circular Dichroism (CD) spectroscopy, is a technique used to study chiral molecules. nist.govspectrabase.com The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, this technique would become essential if chiral derivatives are synthesized from this scaffold. For instance, if the formyl group is reacted with a chiral amine to form a chiral imine, or if the carboxylic acid is esterified with a chiral alcohol, the resulting products would be chiral. CD spectroscopy could then be used to:

Confirm the introduction of chirality into the molecule.

Determine the enantiomeric excess (e.e.) of the product.

Study the conformation of the chiral derivative in solution.

The synthesis of chiral derivatives of similar structures, such as 2,5-diaminoterephthalates, has been reported, and their chiroptical properties have been investigated to understand their structure and behavior in different solvent environments. metu.edu.tr A similar approach could be applied to derivatives of this compound.

Theoretical and Computational Investigations of 2,5 Difluoro 3 Formylbenzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. libretexts.orglibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org

In 2,5-Difluoro-3-formylbenzoic acid, the distribution and energies of these frontier orbitals are heavily influenced by the substituent groups. The fluorine atoms, being highly electronegative, along with the formyl and carboxyl groups, are expected to lower the energy of both the HOMO and LUMO. A lower HOMO energy suggests a reduced nucleophilicity compared to unsubstituted benzoic acid, while a lower LUMO energy points to an enhanced electrophilicity, making the molecule more susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap generally correlates with higher stability. malayajournal.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. rsc.org It is created by mapping the electrostatic potential onto the molecule's electron density surface. rsc.org Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and susceptible to nucleophilic attack. malayajournal.org

For this compound, the ESP map would likely show significant negative potential around the oxygen atoms of the carboxyl and formyl groups, as well as the fluorine atoms, due to their high electronegativity. The hydrogen atom of the carboxyl group would exhibit a region of high positive potential. The aromatic ring itself would likely display a complex potential distribution due to the competing electronic effects of the substituents. Such a map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites. malayajournal.org

Table 2: Hypothetical Electrostatic Potential (ESP) Surface Characteristics for this compound

| Molecular Region | Predicted ESP |

| Carboxyl Oxygen Atoms | Strongly Negative |

| Formyl Oxygen Atom | Strongly Negative |

| Fluorine Atoms | Negative |

| Carboxyl Hydrogen Atom | Strongly Positive |

| Aromatic Ring | Varied, generally electron-deficient |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms, providing a virtual window into the dynamic process of chemical transformations. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the entire reaction pathway.

Energy Profiles and Reaction Pathway Elucidation

For instance, in a hypothetical nucleophilic addition to the formyl group, computational methods can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation to yield the final product. The calculated energy barriers for each step would provide critical information about the reaction kinetics.

Table 3: Hypothetical Energy Profile for a Nucleophilic Addition to the Formyl Group of this compound

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Tetrahedral Intermediate | -5 |

| Transition State 2 | +3 |

| Product | -10 |

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products, and computational chemistry is a powerful tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). bohrium.com These predictions are often based on the relative energies of the transition states leading to the different possible products. The pathway with the lowest activation energy is generally the favored one.

In the case of this compound, a key question of regioselectivity could arise in electrophilic aromatic substitution reactions, despite the ring being deactivated. Computational models could predict the most likely position of substitution by analyzing the stability of the Wheland intermediates. For reactions involving the formyl group, if a chiral nucleophile is used, computational methods can predict the stereoselectivity by calculating the energies of the diastereomeric transition states.

Molecular Dynamics Simulations (if relevant for larger assemblies or interactions)

While DFT is excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. nih.govunimi.itrsc.orgacs.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of processes like protein-ligand binding, crystal formation, or the behavior of molecules in solution. unimi.itrsc.orgacs.org

For a relatively small molecule like this compound, MD simulations would be most relevant when studying its interactions with larger biological macromolecules, such as enzymes, or its aggregation behavior in the solid state or in solution. nih.govunimi.it For example, an MD simulation could be used to investigate how this compound binds to the active site of a target protein, providing insights into the stability of the complex and the key intermolecular interactions involved. unimi.it Such simulations can also be employed to study the formation of dimers through hydrogen bonding between the carboxylic acid groups in different phases. rsc.orgacs.org

Based on the conducted research, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the derivatives of this compound were found. The search results yielded general information about QSAR methodologies and their application to other classes of chemical compounds.

Therefore, it is not possible to provide a detailed article on the "," specifically concerning "QSAR (Quantitative Structure-Activity Relationship) Studies on its Derivatives," as no dedicated research on this topic was identified.

To generate the requested article, information regarding QSAR studies that specifically utilize derivatives of this compound and analyze their structural parameters is required. Without such specific scientific literature, any attempt to write the article would lead to speculation and would not be based on factual, verifiable research findings as per the user's stringent requirements.

Therefore, the requested article cannot be generated at this time. Further research would be needed to ascertain if any such studies exist.

Comparative Analysis with Positional Isomers of Difluoro Formylbenzoic Acids

Synthetic Accessibility and Challenges of Isomeric Forms

The synthesis of difluoro-formylbenzoic acids presents unique challenges due to the directing effects of the fluorine atoms and the existing functional groups. The accessibility of each isomer is highly dependent on the availability of starting materials and the feasibility of introducing the formyl and carboxyl groups at the desired positions.

2,5-Difluoro-3-formylbenzoic acid: The synthesis of this isomer can be approached from precursors like 1,4-dibromo-2,5-difluorobenzene. A common strategy involves a halogen-metal exchange followed by carboxylation with dry ice to yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com Subsequent steps would then be required to introduce the formyl group at the 3-position, which can be challenging due to the directing effects of the existing substituents.

3,5-Difluoro-4-formylbenzoic acid: This isomer is commercially available, suggesting established synthetic routes. sigmaaldrich.com A plausible synthetic route could involve the formylation of 3,5-difluorobenzoic acid. The two fluorine atoms at the meta positions to the carboxyl group would activate the para-position (position 4) for electrophilic substitution, such as formylation.

4,5-Difluoro-2-formylbenzoic acid: Information on the synthesis of this specific isomer is less readily available in public literature, indicating potential synthetic challenges. sigmaaldrich.com A possible route could start from a suitably substituted difluoroaniline or difluorotoluene, followed by a series of reactions including formylation and oxidation.

2,6-Difluoro-3-formylbenzoic acid: The synthesis of this isomer likely starts from 2,6-difluorobenzoic acid. Nitration of 2,6-difluorobenzoic acid yields 2,6-difluoro-3-nitrobenzoic acid, which can then be a precursor for introducing the formyl group, for instance, through reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction or other formylation methods. prepchem.com

A significant challenge in the synthesis of these isomers is the control of regioselectivity. The strong electron-withdrawing nature of the fluorine atoms and the carboxyl group deactivates the aromatic ring towards electrophilic substitution, often requiring harsh reaction conditions. semanticscholar.org Furthermore, the directing effects of multiple substituents can lead to mixtures of isomers, necessitating difficult purification steps. semanticscholar.org

Differential Reactivity Profiles Influenced by Fluorine Position

The position of the fluorine atoms significantly impacts the reactivity of the aldehyde and carboxylic acid functionalities, as well as the aromatic ring itself.

The electron-withdrawing nature of fluorine atoms generally increases the acidity of the carboxylic acid group. This effect is most pronounced when the fluorine atoms are in the ortho and para positions relative to the carboxyl group. Therefore, one would expect this compound and 4,5-difluoro-2-formylbenzoic acid to be stronger acids than their other isomers.

The reactivity of the aldehyde group is also influenced by the fluorine substitution pattern. The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing fluorine atoms, making it more susceptible to nucleophilic attack. This effect would be particularly noticeable in isomers where the fluorine atoms are ortho or para to the formyl group. For example, in this compound, the fluorine at position 2 would strongly influence the reactivity of the adjacent formyl group.

Furthermore, the fluorine atoms affect the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the fluorine atoms are activated for SNAr reactions. This differential reactivity can be exploited for further functionalization of these isomers.

A notable reaction for some formylbenzoic acids is the ring-chain tautomerism, where the aldehyde and carboxylic acid groups can react to form a cyclic lactol. wikipedia.org For example, 2-formylbenzoic acid exists in equilibrium with 3-hydroxyphthalide. wikipedia.org The presence and position of fluorine atoms would modulate this equilibrium. In 4,5-difluoro-2-formylbenzoic acid, the proximity of the formyl and carboxyl groups could facilitate such tautomerism. sigmaaldrich.comwikipedia.org

Stereochemical Control in Reactions Involving Different Isomers

The stereochemical outcome of reactions involving these difluoro-formylbenzoic acid isomers can be influenced by the steric and electronic effects of the substituents. While specific studies on stereochemical control for these exact isomers are not abundant, general principles of asymmetric synthesis can be applied.

In reactions where a new stereocenter is created, the chiral environment can be influenced by the planar chirality of the substituted benzene (B151609) ring. The arrangement of the fluorine, formyl, and carboxyl groups can direct the approach of a reagent from a less sterically hindered face of the molecule.

For instance, in a nucleophilic addition to the aldehyde group, the ortho substituents will play a crucial role in facial selectivity. In 2,6-difluoro-3-formylbenzoic acid, the two ortho-fluorine atoms would create a more sterically hindered environment around the formyl group compared to the other isomers, potentially leading to higher stereoselectivity in certain reactions.

Furthermore, these isomers can be used as chiral building blocks or ligands in asymmetric catalysis. The defined spatial arrangement of the functional groups could allow for specific coordination to a metal center, thereby creating a chiral catalyst for stereoselective transformations. The field of asymmetric synthesis has seen the use of substituted aromatic compounds to control stereochemistry in various reactions. researchgate.netgoogle.com

Spectroscopic Fingerprinting of Isomeric Compounds

The different substitution patterns of the isomers lead to unique spectroscopic fingerprints in NMR, IR, and mass spectrometry, allowing for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the aromatic protons are highly dependent on the position of the fluorine atoms and the other substituents. The strong electronegativity of fluorine results in characteristic splitting patterns (due to H-F coupling) and downfield shifts for adjacent protons. For example, the aromatic protons in this compound would exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms. In ¹³C NMR, the carbons directly bonded to fluorine will show large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observed, providing valuable structural information. mdpi.com

Infrared (IR) Spectroscopy: The IR spectra of these isomers will all show characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹). docbrown.infowayne.eduresearchgate.net The exact positions of these bands will be subtly influenced by the electronic effects of the fluorine atoms. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) will be characteristic of the substitution pattern on the benzene ring and can be a key tool for distinguishing the isomers. docbrown.infochemicalbook.comspectrabase.com

Mass Spectrometry (MS): In mass spectrometry, all four isomers will have the same molecular weight and will show a molecular ion peak at the same mass-to-charge ratio (m/z). However, their fragmentation patterns upon ionization can be different and thus serve as a fingerprint for each isomer. nih.govresearchgate.netnih.gov The fragmentation is often initiated by the loss of small molecules like H₂O, CO, or CO₂. The relative intensities of the fragment ions can be used to distinguish between the isomers. High-resolution mass spectrometry can confirm the elemental composition of the parent and fragment ions. semanticscholar.orgnih.gov

Below is a table summarizing the key properties of the discussed isomers.

| Property | This compound | 3,5-Difluoro-4-formylbenzoic acid | 4,5-Difluoro-2-formylbenzoic acid | 2,6-Difluoro-3-formylbenzoic acid |

| Molecular Formula | C₈H₄F₂O₃ | C₈H₄F₂O₃ | C₈H₄F₂O₃ | C₈H₄F₂O₃ |

| Molecular Weight | 186.11 g/mol | 186.11 g/mol | 186.11 g/mol | 186.11 g/mol |

| CAS Number | 1890953-67-9 biosynth.com | 736990-88-8 sigmaaldrich.com | 1374150-50-1 sigmaaldrich.com | Not readily available |

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The accessibility of 2,5-Difluoro-3-formylbenzoic acid is paramount for its widespread application. Future research should prioritize the development of efficient, scalable, and regioselective synthetic routes. Current approaches to similar molecules often rely on multi-step sequences that may involve harsh conditions or expensive reagents.

Key areas for exploration include:

Directed Ortho-Metalation (DoM): Investigating the directed metalation of 2,5-difluorobenzoic acid. The carboxylic acid group could direct a metalating agent (like an organolithium base) to the ortho C3 position, followed by quenching with a formylating agent. Challenges in selectivity and functional group tolerance would need to be addressed.

Oxidation Strategies: A plausible route involves the selective oxidation of a precursor molecule, such as 2,5-difluoro-3-methylbenzaldehyde or 2,5-difluoro-3-(hydroxymethyl)benzoic acid. Research into chemoselective catalytic oxidation methods that preserve the aldehyde functionality would be highly valuable. The oxidation of aldehydes to carboxylic acids is a well-established transformation, and green variants using catalysts like diphenyl diselenide with hydrogen peroxide could be adapted. chemicalbook.com

Formylation of Difluorobenzene Derivatives: Advanced catalytic formylation techniques could be applied to precursors like 1,4-difluoro-2-halobenzene. Palladium-catalyzed reactions, for instance, are widely used for the synthesis of aromatic aldehydes and could be optimized for this specific substrate. numberanalytics.com

Decarboxylative Functionalization: While less direct, radical-based decarboxylative fluorination or formylation reactions on more complex precursors could offer novel pathways. researchgate.netresearchgate.netacs.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursor | Key Transformation | Prospective Research Focus |

| Directed Ortho-Metalation | 2,5-Difluorobenzoic acid | Lithiation followed by formylation | Optimizing regioselectivity and reaction conditions. |

| Selective Oxidation | 2,5-Difluoro-3-methylbenzaldehyde | Oxidation of methyl to carboxylic acid | Developing chemoselective catalysts to avoid over-oxidation. |

| Catalytic Formylation | 1,4-Difluoro-2-bromobenzene | Palladium-catalyzed carbonylation/formylation | Catalyst screening and optimization for high yield and purity. |

| Hydrolysis Route | 2,5-Difluoro-3-(trichloromethyl)benzonitrile | Sequential hydrolysis of nitrile and trichloromethyl groups | Controlling hydrolysis conditions to achieve the desired product. |

Exploration of Unconventional Reactivity Patterns

The interplay between the ortho-positioned aldehyde and carboxylic acid groups, influenced by the electron-withdrawing fluorine atoms, suggests a rich and potentially unique reactivity profile.

A primary area of future study is the investigation of ring-chain tautomerism . The parent compound, 2-formylbenzoic acid, is known to exist in equilibrium with its cyclic lactol form, 3-hydroxyphthalide. wikipedia.org It is highly probable that this compound exhibits similar behavior. Research should focus on:

Quantifying the equilibrium between the open-chain and cyclic lactol forms.

Studying the influence of the fluorine atoms on the stability and reactivity of the lactol.

Exploiting the cyclic tautomer as a reactive intermediate for synthesizing novel fluorinated phthalide (B148349) and isoindolinone derivatives, which are important scaffolds in medicinal chemistry. wikipedia.org

Furthermore, the compound is an ideal substrate for multicomponent reactions (MCRs) . The presence of both an aldehyde and a carboxylic acid allows it to participate in reactions like the Ugi four-component reaction, which has been demonstrated with 3-formylbenzoic acid. sigmaaldrich.com This could provide rapid access to complex, fluorinated heterocyclic libraries for drug discovery. The reaction of o-formylbenzoic acid with hydrazides to form hydrazones that can be cyclized into isoindolinones is another pathway ripe for exploration. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern synthesis is increasingly reliant on continuous flow and automated technologies to improve efficiency, safety, and scalability. rsc.orgresearchgate.net

Future research should aim to integrate the synthesis of this compound and its derivatives into these platforms.

Flow Synthesis: Flow chemistry offers enhanced control over reaction parameters like temperature and mixing, which is particularly beneficial for potentially hazardous reactions or for improving selectivity. rsc.org The synthesis of aldehydes and the oxidation of alcohols are processes that have been successfully translated to flow systems. beilstein-journals.orgresearchgate.net Developing a continuous flow process for this molecule would enable safer handling of reagents and facilitate on-demand production.

Automated Platforms: Automated synthesis platforms are revolutionizing materials and drug discovery by enabling high-throughput reaction screening and optimization. imperial.ac.uksigmaaldrich.comchemspeed.com Incorporating this compound as a building block into automated workflows would accelerate the discovery of new molecules. researchgate.net For example, its derivatization via reductive amination or amide coupling could be automated to rapidly generate libraries of compounds for biological screening. sigmaaldrich.com

Advanced Applications in Diverse Fields of Chemical Science

The unique electronic and structural features of this compound make it a compelling candidate for advanced applications.

Catalysis: The electron-withdrawing nature of the fluorine atoms can significantly modulate the electronic properties of the aromatic ring and the adjacent functional groups. rsc.org This suggests that derivatives of the molecule could serve as novel ligands for transition metal catalysts or as organocatalysts themselves. The carboxylic acid can act as an anchoring group to a metal center or a solid support.

Supramolecular Chemistry: The molecule contains functional groups capable of forming strong, directional non-covalent interactions, such as hydrogen bonds (carboxylic acid) and halogen bonds (fluorine). This makes it an excellent building block for crystal engineering and the design of supramolecular assemblies. acs.orgnih.gov Future work could explore the formation of co-crystals, liquid crystals, and gels with programmed structures and properties. The predictable self-assembly of halobenzoic acids is a known phenomenon that could be exploited. acs.orgpsu.edursc.org

Design of New Functional Materials and Advanced Molecular Architectures Based on this compound Scaffold

Beyond discrete molecular applications, this compound can serve as a key monomer for the creation of advanced functional materials.

Fluorinated Polymers: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. nih.gov The difunctional nature (aldehyde and carboxylic acid) of this molecule allows it to be incorporated into polyesters, polyamides, or polyimides. The fluorine atoms would impart desirable properties to the resulting polymer. The aldehyde group also opens the door to polymerization via reactions like polycondensation with amines or active methylene (B1212753) compounds.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for MOF synthesis. Using this compound as a linker would create a MOF with pores decorated with reactive aldehyde groups and fluorine atoms. rsc.org These functionalities could be used for post-synthetic modification, for selective gas adsorption, or to impart catalytic activity within the framework. MOFs built from fluorinated linkers have shown promise in capturing other fluorinated compounds from water. technologynetworks.com

Optoelectronic Materials: Fluorinated aromatic compounds are increasingly used in materials for optoelectronics due to their stability and tunable electronic properties. google.com Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

The systematic exploration of these research avenues will undoubtedly establish this compound as a valuable and versatile component in the toolbox of modern chemistry.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Difluoro-3-formylbenzoic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves fluorination and formylation of a benzoic acid precursor. A common approach includes:

Friedel-Crafts Acylation : Introduce the formyl group using a Lewis acid catalyst (e.g., AlCl₃) on a fluorinated benzene derivative.

Electrophilic Fluorination : Use reagents like Selectfluor® or DAST to install fluorine atoms at positions 2 and 3.

Oxidation : Convert intermediates (e.g., benzaldehyde derivatives) to the carboxylic acid using KMnO₄ or CrO₃ under controlled conditions.

Purity Optimization :

- Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) for separation.

- Recrystallize from ethanol/water mixtures to remove polar impurities.

- Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify formyl proton (δ ~10 ppm) and aromatic protons (coupling patterns reflect fluorine substitution).

- ¹⁹F NMR : Confirm fluorine positions (chemical shifts vary based on electronic environment).

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion ([M-H]⁻ at m/z ≈ 199).

- FT-IR : Detect carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹).

- Elemental Analysis : Validate C, H, F, and O content against theoretical values .

Advanced: How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for derivatives of this compound?

Methodological Answer:

Contradictions may arise from:

- Dynamic Exchange Processes : Use variable-temperature NMR to identify tautomerization or rotational barriers.

- Impurity Interference : Compare with synthesized reference standards (e.g., deuterated analogs from ).

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data.

Example : If a derivative shows anomalous ¹H-¹⁹F coupling, computational modeling can clarify whether steric hindrance or electronic effects are responsible .

Advanced: What electronic effects do the 2,5-difluoro substituents exert on the reactivity of the formyl and carboxylic acid groups?

Methodological Answer:

The electron-withdrawing nature of fluorine atoms:

- Formyl Group : Enhanced electrophilicity due to inductive effects, facilitating nucleophilic additions (e.g., Grignard reactions).

- Carboxylic Acid : Increased acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, impacting solubility and salt formation.

Experimental Design : - Compare reaction rates with non-fluorinated analogs in esterification (e.g., H₂SO₄-catalyzed methanolysis).

- Use Hammett plots to quantify substituent effects on reaction kinetics .

Basic: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the formyl group.

- Solvent Stability : Prepare stock solutions in anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used.

- Long-Term Storage : Aliquot and store at -80°C (stable for ≥6 months per protocols) .

Advanced: How can researchers design bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

Assay Design Considerations :

- Target Selection : Prioritize enzymes with active sites accommodating aromatic carboxylic acids (e.g., cyclooxygenase or decarboxylases).

- Inhibition Kinetics : Use fluorescence-based assays (e.g., NADH depletion) to measure IC₅₀ values.

- Control Experiments : Include salicylic acid derivatives ( ) as positive controls for anti-inflammatory activity.

Data Interpretation : - Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition.

- Validate selectivity via counter-screening against unrelated enzymes (e.g., proteases) .

Basic: How does the solubility profile of this compound influence experimental workflows?

Methodological Answer:

Solubility Data (Extrapolated from Analogues) :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥50 |

| Ethanol | ~20 |

| Water | <1 (pH-dependent) |

| Workflow Guidance : |

- Use DMSO for stock solutions; dilute in aqueous buffers (pH >5) to avoid precipitation.

- For reactions in polar aprotic solvents (e.g., THF), pre-dissolve the compound to ensure homogeneity .

Advanced: What computational strategies predict regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials and identify reactive sites.

- Molecular Dynamics (MD) : Simulate interactions with reagents (e.g., nucleophiles) to predict attack trajectories.

Case Study : For formyl group reduction (→ CH₂OH), MD simulations can model steric clashes with fluorine substituents, guiding catalyst selection (e.g., NaBH₄ vs. LiAlH₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.